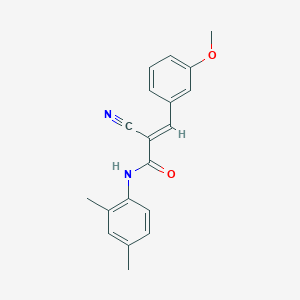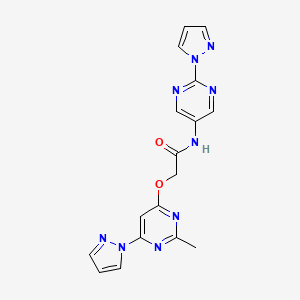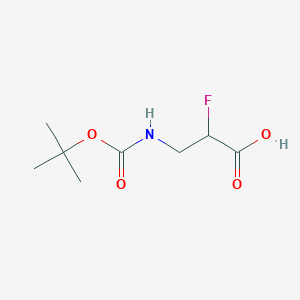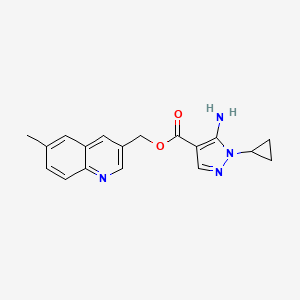![molecular formula C19H26N2OS B2872182 N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1935700-58-5](/img/structure/B2872182.png)
N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, which may contribute to its anti-cancer properties. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, which may contribute to its anti-cancer properties. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may be useful in studying the mechanisms of neurodegenerative diseases. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide. One direction is to further investigate the compound's mechanism of action, particularly in relation to its anti-cancer properties. Additionally, further research is needed to determine the compound's potential use in treating neurodegenerative diseases. Finally, research is needed to determine the safety and toxicity of the compound in various applications.
Synthesemethoden
The synthesis of N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide involves the reaction of 4-methylthiophenol with 2-bromo-1-(prop-2-yn-1-yl)piperidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-cyanobenzyl bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry. The compound has been shown to have activity against certain types of cancer cells, including breast and lung cancer cells. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-4-11-21-12-9-17(10-13-21)19(22)20-16(3)14-23-18-7-5-15(2)6-8-18/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJUFORIKAESMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)


![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)
![N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2872122.png)